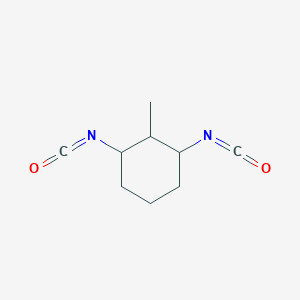

1,3-Diisocyanato-2-methylcyclohexane

描述

1,3-Diisocyanato-2-methylcyclohexane is a cycloaliphatic diisocyanate characterized by a cyclohexane ring substituted with two isocyanate (-NCO) groups at positions 1 and 3, and a methyl (-CH3) group at position 2. This structural configuration confers moderate reactivity due to steric hindrance from the methyl group, making it suitable for applications requiring controlled polymerization kinetics. It is primarily used in polyurethane coatings and elastomers, particularly for flexible substrates, where its cycloaliphatic structure enhances UV resistance and thermal stability compared to aromatic analogs .

属性

CAS 编号 |

13912-56-6 |

|---|---|

分子式 |

C9H12N2O2 |

分子量 |

180.2 g/mol |

IUPAC 名称 |

1,3-diisocyanato-2-methylcyclohexane |

InChI |

InChI=1S/C9H12N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h7-9H,2-4H2,1H3 |

InChI 键 |

OHTRJOZKRSVAOX-UHFFFAOYSA-N |

SMILES |

CC1C(CCCC1N=C=O)N=C=O |

规范 SMILES |

CC1C(CCCC1N=C=O)N=C=O |

其他CAS编号 |

13912-56-6 |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Differences

The following table compares 1,3-Diisocyanato-2-methylcyclohexane with structurally related diisocyanates:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reactivity Profile | Primary Applications |

|---|---|---|---|---|---|---|

| 1,3-Diisocyanato-2-methylcyclohexane | Not specified | C8H10N2O2* | ~166.18* | Cyclohexane with -NCO (1,3), -CH3 (2) | Moderate (steric hindrance) | Polyurethane coatings, elastomers |

| 1,4-Cyclohexane diisocyanate | 2556-36-7 | C8H10N2O2 | 166.18 | Cyclohexane with -NCO (1,4) | High (linear substitution) | Coatings, adhesives |

| Hexamethylene diisocyanate (HDI) | 822-06-0 | C6H8N2O2 | 168.2 | Linear aliphatic chain with -NCO | Very high | Automotive coatings, UV-resistant films |

| 1,3-Bis(methylisocyanate)cyclohexane | 38661-72-2 | C9H12N2O2 | 194.23 | Cyclohexane with -CH2NCO (1,3) | Low (methyl group shielding) | Specialty polymers |

| Isophorone diisocyanate (IPDI) | 4098-71-9 | C12H18N2O2 | 222.28 | Bicyclic structure with -NCO | Moderate (steric + electronic effects) | High-performance coatings |

Key Findings from Comparative Analysis

Reactivity and Polymerization

- Steric Effects : The methyl group at position 2 in 1,3-Diisocyanato-2-methylcyclohexane reduces reactivity compared to 1,4-Cyclohexane diisocyanate, which lacks steric hindrance . This makes the former preferable for applications requiring slower curing rates.

- Aliphatic vs. Cycloaliphatic : HDI (aliphatic) exhibits higher reactivity due to unrestricted access to -NCO groups, whereas cyclohexane-based diisocyanates like 1,3-Diisocyanato-2-methylcyclohexane offer better UV stability and hydrolytic resistance .

- Substituent Influence : Compounds with methylisocyanate groups (e.g., 1,3-Bis(methylisocyanate)cyclohexane) show significantly lower reactivity due to the shielding effect of methyl groups on the -NCO moiety .

Toxicity and Regulation

All compared diisocyanates are regulated under EPCRA Section 313 due to respiratory sensitization risks. HDI and IPDI are particularly noted for stringent handling requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。